2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Overview
Description
“2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid” is a chemical compound with the molecular formula C11H11NO7 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid” is characterized by a nitro group (-NO2) and a formyl group (-CHO) on the phenyl ring, a methoxy group (-OCH3) attached to the phenyl ring, and a propanoic acid group (-CH2COOH) attached to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid” include a molecular weight of 269.21 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Scientific Research Applications
1. Chemical Reactions and Derivatives
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid is involved in various chemical reactions. For instance, in the study of 3-aryl-2-propenoic acid derivatives, substrates with methoxyl and nitro groups in specific positions underwent O-demethylation, reduction, and vinylogation processes (Harisha et al., 2015). Additionally, nitroarenes with different substituents were reduced to aminoarenes using formic acid, demonstrating the versatility of this compound in various reduction reactions (Watanabe et al., 1984).
2. Synthesis and Molecular Structure Analysis
This compound is significant in synthesizing and analyzing molecular structures. The synthesis of conjugated polyene carbonyl derivatives of nitroxyl spin-labels and determination of their molecular structure and conformation by electron nuclear double resonance (ENDOR) spectroscopy is an example of its application in molecular structure analysis (Mustafi et al., 1993).
3. Electrocatalytic and Direct Electroreduction
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids shows that 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid can be effectively used in electrosynthesis for double bond hydrogenation (Korotaeva et al., 2011).
4. Pharmaceutical Research
In pharmaceutical research, it has been used in the synthesis of novel 1,3,4-thiadiazole derivatives, which were evaluated for their antimicrobial activities (Noolvi et al., 2016).
5. Material Science Applications
In material science, 3-(4-Hydroxyphenyl)propanoic acid, a compound similar in structure, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
6. Atmospheric Chemistry
In atmospheric chemistry, methoxyphenols like 2-methoxyphenol have been studied for their reaction with hydroxyl radicals, indicating the relevance of similar compounds in understanding biomass burning emissions and atmospheric processes (Lauraguais et al., 2014).
properties
IUPAC Name |
2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-8(12(16)17)3-7(5-13)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBLAADNZANNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395489 | |
Record name | 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |
CAS RN |
812642-66-3 | |
Record name | 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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